molecular formula C6H10O2 B043119 trans-2-Hexenoic acid CAS No. 13419-69-7

trans-2-Hexenoic acid

Cat. No. B043119
CAS RN: 13419-69-7
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of trans-2-hexenoic acid and its derivatives often involves various chemical reactions including condensation, oxidation, and hydroxycarbonylation. Stoffel and Pruss (1967) described a general procedure for the synthesis of 2-trans polyenoic fatty acids, which involves several steps including reduction, tosylation, oxidation, and Doebner condensation (Stoffel & Pruss, 1967). Another method for synthesizing hexenoic acid involves the condensation of malonic acid and butyraldehyde with catalysts, demonstrating the synthesis's simplicity and high yield (Han Minjie, 2009).

Molecular Structure Analysis

The molecular structure of trans-2-hexenoic acid is crucial for its chemical properties and reactions. The formation of its structure can be studied through various spectroscopic methods such as FT-IR, UV-Vis, and NMR, providing insights into its electronic and vibrational characteristics (Surendar et al., 2021).

Chemical Reactions and Properties

Trans-2-Hexenoic acid undergoes several chemical reactions, including oxidation and enzymatic reactions. Alshammari (2016) demonstrated the oxidation of 2-hexenal to carboxylic acid using air as an oxidant in the presence of gold catalysts supported on MnO2, highlighting the catalysts' effectiveness (Alshammari, 2016).

Scientific Research Applications

Safety And Hazards

Trans-2-Hexenoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(E)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884601
Record name 2-Hexenoic acid, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hexenoic acid, (2E)-

CAS RN

13419-69-7, 1191-04-4, 1289-40-3
Record name trans-2-Hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13419-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, (2E)-
Source EPA Chemicals under the TSCA
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Record name 2-Hexenoic acid, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

28.00 to 34.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… exposure to trans-2-hexenoic acid is below … trans-2-hexenoic acid is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; trans-2-hexenoic acid …
R Srinivasan, KL Rinehart Jr - The Journal of Organic Chemistry, 1968 - ACS Publications
Ethyl 3, 4, 4-trimethyl-5-oxo-< r< ros-2-hexenoate (II) has been prepared by the Wittig procedure and saponi-fied to the corresponding acid (I) and its cis (III) and unconjugated (IV) …
Number of citations: 2 pubs.acs.org
E Karlsson, JH Shin, G Westman, LA Eriksson… - PLoS …, 2018 - journals.plos.org
… Activity of NemA and Oye1 in the presence of trans-2-hexenoic acid, 6-amino-trans-2-hexenoic acid, and trans-2-hexenedioic acid investigated for their inhibitory effect at concentrations …
Number of citations: 13 journals.plos.org
OI Olasunkanmi, Y Fei… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… In the present study, we identified that trans-2-hexenoic acid (THA), a natural product from a dietary source, possesses antiviral activity against coxsackievirus B (CVB) and enterovirus …
Number of citations: 4 journals.asm.org
S Kurogochi, S Tahara, J Mizutani - Agricultural and Biological …, 1975 - academic.oup.com
… The time-course of the conversion from trans-2-hexenoic acid to 1hexanol by the fungus is illustrated in Fig. 2. The substrate was reduced to a, p-saturated alcohol as fast as sorbic acid …
Number of citations: 21 academic.oup.com
T YAMANISHI, A KOBAYASHI, H SATO… - Agricultural and …, 1966 - jstage.jst.go.jp
… During withering, hexylalcohol, nerol, trans-2-hexenoic acid, trans-2-hexenol, linalool oxide (cis, furanoid), n-valeraldehyde, capronaldehyde, … trans-2-Hexenoic acid increased markedly …
Number of citations: 46 www.jstage.jst.go.jp
L Guha, T Seenivasagan, ST Iqbal, OP Agrawal… - Parasitology …, 2014 - Springer
… 3-methyl-3-pentanol and trans-2-hexenoic acid which showed increased EAG responses at all doses tested. At the highest dose (10 −2 g) tested, trans-2-hexenoic acid and 3-methyl-3-…
Number of citations: 23 link.springer.com
R Kiwamoto, A Spenkelink, I Rietjens, A Punt - Archives of toxicology, 2013 - Springer
… trans-2-Hexen-1-al (2-hexenal), trans-2-hexen-1-ol (2-hexen-1-ol), trans-2-hexenoic acid (2-hexenoic acid), 2′-deoxyguanosine (2′-dG), tris (hydroxymethyl) aminomethane, and …
Number of citations: 18 link.springer.com
T YAMANISHI, A KOBAYASHI, H SATO… - Agricultural and …, 1966 - jlc.jst.go.jp
… During withering, hexylalcohol, nerol, trans-2-hexenoic acid, trans-2-hexenol, linalool oxide (cis, furanoid), n-valeraldehyde, capronaldehyde, … trans-2-Hexenoic acid increased markedly …
Number of citations: 3 jlc.jst.go.jp
J Shin - 2017 - dc.engconfintl.org
… able to specifically make this conversion on trans-2-hexenoic acid have been identified. We … coli NemA and we carry out molecular docking studies of trans-2-hexenoic acid and trans-2-…
Number of citations: 2 dc.engconfintl.org

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